6-[5-(2,5-dimethylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine
Description
The compound 6-[5-(2,5-dimethylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine is a purine derivative with a bicyclic octahydropyrrolo[3,4-c]pyrrole moiety at the C6 position, substituted with a 2,5-dimethylbenzenesulfonyl group, and a methyl group at the N9 position. The 2,5-dimethylbenzenesulfonyl group introduces steric bulk and electron-withdrawing effects, while the octahydropyrrolopyrrole system may enhance rigidity compared to simpler amine substituents. The N9 methyl group likely reduces metabolic degradation compared to larger substituents like tetrahydropyranyl groups observed in analogs .
Properties
IUPAC Name |
6-[5-(2,5-dimethylphenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methylpurine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2S/c1-13-4-5-14(2)17(6-13)29(27,28)26-9-15-7-25(8-16(15)10-26)20-18-19(21-11-22-20)24(3)12-23-18/h4-6,11-12,15-16H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCVPUVVJOFILS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Implications
- Drug Design : The target’s sulfonyl-pyrrolopyrrole group offers a template for designing kinase inhibitors or GPCR modulators, leveraging rigidity and sulfonyl-mediated hydrogen bonding.
- Synthetic Challenges : Functionalization of the octahydropyrrolopyrrole system may require stereoselective synthesis, as seen in ’s use of chiral intermediates.
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